molecular formula C14H20N6 B6774605 N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine

N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine

Cat. No.: B6774605
M. Wt: 272.35 g/mol
InChI Key: VXWFSDAOXAFIIC-UHFFFAOYSA-N
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Description

N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a pyrrolidine and a pyrazole moiety. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-19-9-5-12(18-19)4-6-15-13-10-14(17-11-16-13)20-7-2-3-8-20/h5,9-11H,2-4,6-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWFSDAOXAFIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCNC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 1-methylpyrazole derivative. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Alkylation: The 1-methylpyrazole is then alkylated using an ethylating agent to introduce the ethyl group at the 2-position.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as amidines and β-diketones under basic conditions.

    Coupling Reaction: The final step involves coupling the alkylated pyrazole with the pyrimidine ring. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole moiety and exhibit similar reactivity and biological activity.

    Indole Derivatives: Indole derivatives also contain heterocyclic rings and are known for their diverse biological activities.

Uniqueness

N-[2-(1-methylpyrazol-3-yl)ethyl]-6-pyrrolidin-1-ylpyrimidin-4-amine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development.

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